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Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MDL-811, a selective
allosteric activator of Sirtuin 6 (SIRT6), in cell culture experiments. Detailed protocols for key
assays are provided to facilitate the investigation of its anti-proliferative and anti-inflammatory
effects.

Introduction to MDL-811

MDL-811 is a potent and selective small-molecule activator of SIRT6, a NAD*-dependent
protein deacetylase.[1] It has demonstrated significant anti-tumor, anti-inflammatory, and
neuroprotective properties in a variety of preclinical models. The primary mechanism of action
of MDL-811 is the allosteric activation of SIRT6, leading to the deacetylation of histone and
non-histone protein substrates. This modulation of protein acetylation plays a crucial role in
regulating gene expression, DNA repair, and cellular metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for MDL-811 from published studies.

Table 1: In Vitro Efficacy of MDL-811
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Parameter Value Cell Line/System Reference
ECso (SIRT6 ) )
o 5.7 uM Biochemical Assay [1]
Activation)
ICso (Cell Colorectal Cancer Cell
o 4.7 - 61.0 pM _
Proliferation) Lines
Table 2: Effective Concentrations of MDL-811 in Cell-Based Assays
Concentration . ]
Assay Cell Line Observation Reference
Range
Dose-dependent
) decrease in
Histone Colorectal
_ 0-20puM H3K9Ac, [1]
Deacetylation Cancer Cells
H3K18Ac,
H3K56Ac
Anti- Inhibition of LPS-
: RAW?264.7 _
inflammatory 0.1-5uM induced TNF-a [1]
o Macrophages
Activity release
Colorectal GO0/G1 phase
Cell Cycle Arrest  5-10 uM
Cancer Cells arrest
Target Increased
Engagement 10 uM HCT116 thermal stability
(CETSA) of SIRT6

Signaling Pathways of MDL-811

MDL-811 exerts its biological effects through the activation of SIRT6, which in turn modulates

distinct downstream signaling pathways in different cellular contexts.

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://www.medchemexpress.com/mdl-811.html
https://www.medchemexpress.com/mdl-811.html
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.medchemexpress.com/mdl-811.html
https://www.medchemexpress.com/mdl-811.html
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Histones (H3K9, H3K18, H3K56)

represses transcription
P P L@ CYP24A1 Gene promotes
_____ Cell Proli ion
. e L)
inhibits

Click to download full resolution via product page

activates

MDL-811

MDL-811 signaling in colorectal cancer.

In colorectal cancer, MDL-811 activates SIRT6, leading to the deacetylation of histones H3 at
lysines 9, 18, and 56. This epigenetic modification results in the transcriptional repression of
genes such as Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), which is
implicated in cancer cell proliferation.[2][3][4][5]
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MDL-811 signaling in neuroinflammation.

In the context of neuroinflammation, MDL-811-activated SIRT6 deacetylates the non-histone
protein Enhancer of zeste homolog 2 (EZH2).[6][7] This deacetylation event enhances the
binding of EZH2 to the promoter of Forkhead box C1 (FOXC1), leading to its transcriptional
upregulation and subsequent suppression of inflammatory responses.[6][7]

Experimental Protocols
Cell Culture

HCT116 Human Colorectal Carcinoma Cells

o Growth Medium: McCoy's 5a Medium Modified (ATCC 30-2007) supplemented with 10%
Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9][10][11]
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e Culture Conditions: 37°C in a humidified atmosphere with 5% CO-.[8][10][11]

e Subculturing: Passage cells at 70-90% confluency. Wash with PBS, detach with 0.25%
Trypsin-EDTA, neutralize with complete growth medium, and re-seed at a ratio of 1:2 to 1:4.
[11]

RAW264.7 Mouse Macrophage Cells

¢ Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) (ATCC 30-2002)
supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][13][14]

e Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[14]

e Subculturing: Passage cells at 80-90% confluency. Scrape cells from the flask surface,
gently pipette to create a single-cell suspension, and re-seed at a ratio of 1:3 to 1:6.[14]

Preparation of MDL-811 Stock Solution

e Solvent: Dimethyl sulfoxide (DMSO).
e Stock Concentration: Prepare a 10 mM stock solution of MDL-811 in DMSO.

o Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Cell Viability/Proliferation Assay (CCK-8)

This protocol is designed to assess the effect of MDL-811 on cell proliferation.

(Seed cells in 96-well pla!e)—PEncubate ovemighD—PEl’real with MDL-Sll)—VEncubate for ABD—VﬁAdd CCK-8 so\ulioHﬂcuba!e for 1-4h Measure absorbance at 450 nm

Click to download full resolution via product page

Workflow for the CCK-8 cell viability assay.

Materials:

o 96-well cell culture plates
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Cell Counting Kit-8 (CCK-8)

Microplate reader

Procedure:

Seed 5 x 1083 cells per well in a 96-well plate and allow them to adhere overnight.

Prepare serial dilutions of MDL-811 in complete culture medium. The final DMSO
concentration should not exceed 0.1%.

Remove the old medium and add 100 pL of the MDL-811 dilutions to the respective wells.
Include a vehicle control (DMSO only).

Incubate the plate for 48 hours at 37°C.

Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control.

Western Blot for Histone Deacetylation

This protocol is for detecting changes in histone H3 acetylation levels upon MDL-811

treatment.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

SDS-PAGE gels (15% acrylamide recommended for histone separation)

Nitrocellulose or PVDF membranes (0.2 um pore size recommended)

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

Primary antibodies (anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac, and a loading control like
anti-Histone H3)
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e HRP-conjugated secondary antibody
e Chemiluminescent substrate
Procedure:

o Plate cells and treat with various concentrations of MDL-811 (e.g., O, 5, 10, 20 uM) for 24-48
hours.

e Lyse the cells and quantify protein concentration.

e Denature protein lysates by boiling in Laemmli sample buffer.

e Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
o Transfer the separated proteins to a membrane.

» Block the membrane in blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies overnight at 4°C. Suggested starting
dilutions: anti-H3K9Ac (1:1000), anti-H3K18Ac (1:1000), anti-H3K56Ac (1:1000-1:5000).[15]
[16][17][18][19]

» Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again and detect the signal using a chemiluminescent substrate.

Chromatin Immunoprecipitation (ChiP)

This protocol is to investigate the association of SIRT6 with specific genomic loci and the
resulting changes in histone acetylation.

Materials:
o Formaldehyde (37%)

e Glycine
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Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10%
glycerol, 0.5% NP-40, 0.25% Triton X-100)[20]

Nuclear Lysis Buffer (e.g., 10 mM Tris-HCI, pH 8.0, 1 mM EDTA, 0.5 mM EGTA, 1% SDS)
[21]

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCI,
pH 8.1, 167 mM NaCl)[21][22]

High Salt Wash Buffer (e.g., ChIP Dilution Buffer with 500 mM NacCl)

LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-
HCI, pH 8.1)

TE Buffer

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCOs)[21]
Proteinase K

SIRT6 antibody or histone modification-specific antibodies
Protein A/G agarose or magnetic beads

Procedure:

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final
concentration of 1% and incubating for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
Harvest and lyse the cells to isolate the nuclei.

Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication
or enzymatic digestion.

Pre-clear the chromatin with protein A/G beads.
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Incubate the chromatin with the antibody of interest overnight at 4°C.

Add protein A/G beads to capture the antibody-chromatin complexes.

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-
specific binding.

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

Treat with RNase A and Proteinase K to remove RNA and proteins.

Purify the immunoprecipitated DNA and analyze by gPCR or sequencing.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of MDL-811 to SIRT6 in intact cells.

Procedure:

Treat HCT116 cells with 10 uM MDL-811 or vehicle (DMSO) for 4 hours.

Harvest the cells and resuspend them in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling
for 3 minutes at room temperature.

Lyse the cells by freeze-thaw cycles.

Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates
by centrifugation.

Analyze the soluble fraction by western blot for the presence of SIRT6. An increase in the
amount of soluble SIRT6 at higher temperatures in the MDL-811-treated samples indicates
target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for MDL-811 in Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377240#mdI-811-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.cellsignal.com/products/primary-antibodies/acetyl-histone-h3-lys56-antibody/4243
https://www.encodeproject.org/documents/5b07895e-e5e2-49c3-8334-0325f6980b1d/@@download/attachment/ENCODE_Snyder_ChIP-SeqBiorupterTruSeqprotocol_V2.pdf
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/chip.pdf
https://www.sigmaaldrich.com/US/en/product/mm/20153
https://www.sigmaaldrich.com/US/en/product/mm/20153
https://www.benchchem.com/product/b12377240#mdl-811-experimental-protocol-for-cell-culture
https://www.benchchem.com/product/b12377240#mdl-811-experimental-protocol-for-cell-culture
https://www.benchchem.com/product/b12377240#mdl-811-experimental-protocol-for-cell-culture
https://www.benchchem.com/product/b12377240#mdl-811-experimental-protocol-for-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377240?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

